molecular formula C13H10N4 B11884179 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine CAS No. 60467-63-2

3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine

Cat. No.: B11884179
CAS No.: 60467-63-2
M. Wt: 222.24 g/mol
InChI Key: OUSHSWGHFKMARD-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine typically involves the reaction of 3-aminopyridine with a suitable naphthyridine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3-aminopyridine is coupled with a halogenated naphthyridine derivative under mild conditions . Another approach involves the cyclization of a suitable precursor in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine
  • 3-(Pyridin-4-yl)-1,8-naphthyridin-2-amine
  • 2-(Pyridin-3-yl)-1,8-naphthyridin-3-amine

Uniqueness

3-(Pyridin-3-yl)-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .

Properties

CAS No.

60467-63-2

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

3-pyridin-3-yl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C13H10N4/c14-12-11(10-4-1-5-15-8-10)7-9-3-2-6-16-13(9)17-12/h1-8H,(H2,14,16,17)

InChI Key

OUSHSWGHFKMARD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C3=CN=CC=C3

Origin of Product

United States

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